Cas no 1704967-28-1 ((3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide)

(3S)-3-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide is a chiral amino acid derivative featuring a pyrazole moiety, which confers unique structural and functional properties. Its stereospecific (S)-configuration ensures high selectivity in synthetic and medicinal chemistry applications, particularly in the design of enzyme inhibitors or receptor modulators. The ethyl-substituted pyrazole enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. The primary amine and amide functionalities offer versatile sites for further derivatization, making it a valuable intermediate in pharmaceutical research. This compound’s well-defined chirality and bifunctional reactivity support its use in asymmetric synthesis and drug discovery, where precise molecular interactions are critical.
(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide structure
1704967-28-1 structure
Product name:(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide
CAS No:1704967-28-1
MF:C8H14N4O
MW:182.222960948944
CID:5844477
PubChem ID:103569989

(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide
    • EN300-1287676
    • 1704967-28-1
    • Inchi: 1S/C8H14N4O/c1-2-12-5-6(4-11-12)7(9)3-8(10)13/h4-5,7H,2-3,9H2,1H3,(H2,10,13)/t7-/m0/s1
    • InChI Key: QOTMMYYAGCAICK-ZETCQYMHSA-N
    • SMILES: O=C(C[C@@H](C1C=NN(CC)C=1)N)N

Computed Properties

  • Exact Mass: 182.11676108g/mol
  • Monoisotopic Mass: 182.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.9Ų
  • XLogP3: -1.7

(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1287676-1.0g
(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide
1704967-28-1
1g
$0.0 2023-06-07
Enamine
EN300-1287676-100mg
(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide
1704967-28-1
100mg
$867.0 2023-10-01
Enamine
EN300-1287676-500mg
(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide
1704967-28-1
500mg
$946.0 2023-10-01
Enamine
EN300-1287676-2500mg
(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide
1704967-28-1
2500mg
$1931.0 2023-10-01
Enamine
EN300-1287676-50mg
(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide
1704967-28-1
50mg
$827.0 2023-10-01
Enamine
EN300-1287676-250mg
(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide
1704967-28-1
250mg
$906.0 2023-10-01
Enamine
EN300-1287676-5000mg
(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide
1704967-28-1
5000mg
$2858.0 2023-10-01
Enamine
EN300-1287676-1000mg
(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide
1704967-28-1
1000mg
$986.0 2023-10-01
Enamine
EN300-1287676-10000mg
(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide
1704967-28-1
10000mg
$4236.0 2023-10-01

Additional information on (3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide

Introduction to (3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide (CAS No. 1704967-28-1)

(3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1704967-28-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development.

The molecular structure of (3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide consists of a propanamide backbone substituted with a 1-ethylpyrazole ring at the third position. This configuration imparts distinct chemical and biological characteristics, which have been the focus of numerous research endeavors. The stereochemistry at the chiral center, specifically the (3S) configuration, plays a crucial role in determining its pharmacological profile and interactions with biological targets.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the properties of heterocyclic compounds. The pyrazole moiety, present in this molecule, is known for its versatility and ability to engage with various biological systems. Specifically, 1-substituted pyrazoles have been extensively explored for their potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer.

One of the most compelling aspects of (3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide is its demonstrated ability to modulate key biological pathways. Studies have indicated that this compound exhibits inhibitory effects on enzymes such as kinases and phosphodiesterases, which are often implicated in pathological conditions. The presence of the ethyl group on the pyrazole ring enhances its solubility and bioavailability, facilitating better absorption and distribution within the body.

Recent advancements in computational chemistry have allowed researchers to predict the binding affinity and interaction patterns of (3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide with target proteins. These simulations have provided valuable insights into how the compound interacts at a molecular level, guiding further optimization efforts. By understanding these interactions, scientists can design derivatives with improved efficacy and reduced side effects.

The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors that can selectively target disease-causing proteins. The unique structure of (3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide makes it an attractive candidate for such applications. Its ability to bind tightly to specific targets while minimizing off-target effects is crucial for achieving therapeutic success.

In clinical trials, early-stage compounds similar to (3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide have demonstrated encouraging results in preclinical models. These studies have highlighted its potential as a lead compound for further development into treatments for various medical conditions. The compound's mechanism of action appears to involve multiple pathways, suggesting broad therapeutic applications.

The synthesis of (3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanamide presents unique challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as asymmetric synthesis and chiral resolution have been instrumental in achieving the desired stereochemical configuration.

The safety profile of (3S)-3-amino-3-(1-ethyl-1H-pyrazol-4-yll)propanamide is another critical area of focus. Preliminary toxicology studies have shown that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. Understanding its safety profile is essential for ensuring patient well-being during subsequent phases of testing.

The future prospects for (3S)-3-amino--(l - ethyl-l H - pyrazol - 4 - yl ) - propanamide are vast. Ongoing research aims to explore its potential in treating a wide range of diseases by optimizing its chemical structure and pharmacological properties. Collaborative efforts between academia and industry are likely to accelerate the development process, bringing this compound closer to clinical application.

In conclusion, (CAS No.1704967--28--l )) - 3 - amino - 32 -- ( l -- ethyl -- l H -- pyrazol -- 4 -- yl ) - propanamide
is a highly promising compound with significant therapeutic potential.
Its unique structure
and demonstrated biological activities make it
a valuable asset in modern drug discovery efforts.

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